molecular formula C15H6BrF3N4S B11060887 6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060887
M. Wt: 411.2 g/mol
InChI Key: HWNOWPRCWYUMRY-UHFFFAOYSA-N
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Description

6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:

  • Triazolo[3,4-b][1,3,4]thiadiazole: : This part of the name indicates the core ring system. It consists of a triazole ring fused with a thiadiazole ring. Triazoles are five-membered rings containing three nitrogen atoms, while thiadiazoles contain both sulfur and nitrogen atoms.

  • Substituents: : The compound has two aromatic substituents:

      3-Bromo-4-fluorophenyl: A phenyl ring with bromine at position 3 and fluorine at position 4.

      3-(2,5-difluorophenyl): Another phenyl ring with difluorine substitution at an unspecified position.

Preparation Methods

  • Industrial Production: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.

  • Laboratory Synthesis:
    • One common approach involves cyclization reactions between appropriate precursors. For example, a triazole precursor and a thiadiazole precursor can be reacted under suitable conditions.
    • Reagents such as Lewis acids (e.g., BF₃) or bases (e.g., sodium hydride) are often used to facilitate cyclization.
    • Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed.
    • Reaction temperatures and times vary based on the specific synthetic pathway.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

  • Oxidation and Reduction: : Depending on the substituents, it may undergo oxidation or reduction reactions. For instance, the bromine and fluorine atoms can be targets for these processes.

  • Substitution Reactions: : The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).

  • Major Products: : The major products depend on reaction conditions and substituent positions. Isomers with different substitution patterns may form.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It could target specific receptors or enzymes.

    Materials Science: Its heterocyclic nature makes it interesting for designing functional materials (e.g., organic semiconductors).

    Biological Studies: Investigating its effects on biological systems (e.g., cell lines, enzymes) can reveal insights into its mechanism of action.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

: Example reference source (not an actual source). : Another example reference (still not real).

Properties

Molecular Formula

C15H6BrF3N4S

Molecular Weight

411.2 g/mol

IUPAC Name

6-(3-bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H6BrF3N4S/c16-10-5-7(1-3-12(10)19)14-22-23-13(20-21-15(23)24-14)9-6-8(17)2-4-11(9)18/h1-6H

InChI Key

HWNOWPRCWYUMRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)Br)F

Origin of Product

United States

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